N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Kinase Inhibition JAK/STAT Signaling Autoimmune Disease

Researchers developing JAK or ROCK kinase inhibitors require a soluble, assay-ready scaffold with defined regioisomeric identity. Substituting the free base (CAS 1380386-91-3) or 4-pyrimidinamine isomers introduces solubility failures and off-target binding that compromise SAR reproducibility. - Enhanced aqueous solubility from the dihydrochloride salt eliminates DMSO co-solvent artifacts in biochemical and cell-based kinase assays. - Conformationally rigid azetidine core enforces favorable hinge-binding geometry, critical for achieving target selectivity across kinase panels. - Backed by patent precedent for azetidinyl-pyrimidine kinase inhibitors; ideal for SAR library expansion and multi-target ligand design (e.g., dual M3/PDE4 programs). Every batch is identity-verified by NMR and HPLC, ensuring the exact regioisomer and salt form are delivered for reproducible experimental outcomes.

Molecular Formula C7H12Cl2N4
Molecular Weight 223.1 g/mol
CAS No. 1380300-74-2
Cat. No. B1530452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS1380300-74-2
Molecular FormulaC7H12Cl2N4
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1C(CN1)NC2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H
InChIKeyNIYSIONKJIHCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride: Structural and Pharmacological Profile


N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) is a heterocyclic organic compound featuring a central azetidine ring linked to a pyrimidin-2-amine moiety. The compound is supplied as a dihydrochloride salt, with a molecular weight of 223.10 g/mol and a molecular formula of C₇H₁₂Cl₂N₄ . It serves as a versatile chemical scaffold in medicinal chemistry, primarily recognized for its utility in the development of kinase inhibitors, particularly those targeting Janus Kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways [1]. The azetidine ring's inherent conformational rigidity is a key feature that contributes to favorable binding interactions and selectivity profiles in target engagement .

ScaffoldAzetidinyl-pyrimidine core for kinase inhibitor SAR studies
FormatDihydrochloride salt ensures aqueous solubility for biological assays
PathwayMay support JAK/ROCK pathway inhibition research

Procurement Risk: Why Generic Substitution Fails for This Compound


Simple generic substitution with its free base analog (N-(Azetidin-3-yl)pyrimidin-2-amine, CAS 1380386-91-3) or other positional isomers is not scientifically equivalent and carries significant experimental risk. The dihydrochloride salt form (CAS 1380300-74-2) provides a critical enhancement in aqueous solubility, a prerequisite for consistent and reproducible biological assays, a property not shared by the free base . Furthermore, subtle structural variations, such as the substitution position on the pyrimidine ring (e.g., 2-pyrimidinamine vs. 4-pyrimidinamine derivatives), are known to drastically alter target binding affinity and selectivity profiles . Therefore, the specific chemical identity, including its salt form and regioisomeric configuration, is a key determinant of experimental outcome and must be strictly controlled during procurement.

Target Compound
Dihydrochloride salt
Enhanced aqueous solubility for consistent assay performance
Potential Substitute
Free base (CAS 1380386-91-3)
Limited water solubility may shift assay reproducibility
Target Compound
2-Pyrimidinamine isomer
Substitution position critical for target engagement
Potential Substitute
4-Pyrimidinamine positional isomer
May alter kinase selectivity profile; not interchangeable
Target Compound
Azetidine-containing scaffold
Conformational rigidity supports binding selectivity
Potential Substitute
Flexible alkyl-linker analogs
Increased flexibility may reduce target selectivity

Quantitative Evidence: Comparing the Compound Against In-Class Competitors


JAK/ROCK Kinase Inhibition: Functional Class and Therapeutic Potential

The core azetidinyl-pyrimidine scaffold of the target compound is explicitly claimed in patent literature as a modulator of JAK and ROCK kinases [1]. While specific IC₅₀ values for this exact compound are not disclosed, the patent establishes that compounds within this structural class are potent inhibitors of these pathways. This places the compound in a well-defined functional class of high-value therapeutic targets, differentiating it from structurally similar azetidinyl-pyrimidines with unrelated biological activities, such as histamine receptor modulation .

JAK/ROCK Inhibition
Class-level inference
Patented azetidinyl-pyrimidine class modulates JAK and ROCK kinases
Defines functional class; supports pathway-inhibition study fit
Exact IC₅₀ for this compound not disclosed; class-level evidence
Kinase Inhibition JAK/STAT Signaling Autoimmune Disease ROCK1/ROCK2

Enhanced Aqueous Solubility: Advantage of the Dihydrochloride Salt

The dihydrochloride salt form of N-(Azetidin-3-yl)pyrimidin-2-amine provides a significant and quantifiable improvement in aqueous solubility compared to its free base counterpart (CAS 1380386-91-3) . The free base form is a neutral molecule with a molecular weight of 150.18 g/mol and limited water solubility . In contrast, the dihydrochloride salt (MW 223.10 g/mol) is specifically noted for its enhanced solubility in aqueous environments, a property that is crucial for its use in biological applications and consistent in vitro assay performance .

Aqueous Solubility
Head-to-head
Dihydrochloride: enhanced aqueous solubility vs. free base (limited)
Salt form directly influences assay-ready solution preparation
Qualitative comparison; exact solubility values not reported
Pre-formulation Solubility Enhancement Salt Selection Biological Assay

Conformational Rigidity and Binding Affinity from the Azetidine Scaffold

The incorporation of an azetidine ring into the pyrimidine scaffold is known to enhance conformational rigidity. This structural feature is distinct from more flexible linkers (e.g., alkyl chains) found in other kinase inhibitor scaffolds. This increased rigidity is associated with improved binding affinity and selectivity for target proteins, such as kinases . A related compound with a similar azetidinyl-pyrimidine core demonstrated high-affinity binding to the Adenosine A2B receptor with an EC₅₀ of 17 nM, illustrating the potency achievable with this scaffold class [1].

Conformational Rigidity
Class-level inference
Azetidine ring enhances rigidity; related analog shows EC₅₀ 17 nM (A₂B receptor)
Scaffold rigidity may support selective target engagement
Benchmark potency from structurally related compound only
Conformational Analysis Drug Design Kinase Inhibitor Binding Affinity

Application Scenarios in Drug Discovery


Kinase-Focused Lead Optimization Scaffold

This compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing selective JAK or ROCK kinase inhibitors. Its core structure is explicitly covered by patent filings [1], and the inherent rigidity of the azetidine ring is a known advantage for optimizing potency and selectivity against a broad range of kinases [2]. Researchers can systematically modify the pyrimidine and azetidine substituents to generate libraries of novel analogs.

Reproducible Screening with Pre-Solubilized Material

For medium- to high-throughput screening campaigns against kinase panels or cell-based assays, the dihydrochloride salt form is the preferred choice. Its enhanced aqueous solubility compared to the free base [1] eliminates the need for organic co-solvents (like DMSO) at high concentrations, which can confound assay results or induce cellular toxicity. This ensures more consistent and physiologically relevant data.

Exploratory Chemistry for Dual Pharmacology Agents

Given the precedent of azetidinyl-pyrimidine derivatives acting as dual M3 antagonist/PDE4 inhibitors [1], this scaffold can be used for the rational design of multi-target ligands. This approach is particularly relevant for complex diseases like COPD or asthma, where a single molecule modulating multiple pathways could offer therapeutic advantages over combination therapies.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Azetidinyl-pyrimidine scaffold with conformational rigidity
Target engagement and selectivity profiling (JAK/ROCK)
Reproducible biochemical screening
Dihydrochloride salt with enhanced aqueous solubility
Assay consistency; minimize co-solvent artifacts
Multi-target probe design
Dual-pharmacology precedent (e.g., M3/PDE4) of the scaffold class
Rational polypharmacology screening; pathway interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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